Research has explored the use of D-glucuronic acid sodium salt hydrate as a component in creating synthetic solutions that mimic the chemical composition of interstitial fluid, the fluid that surrounds cells in tissues. This can be useful for studying cellular function and drug interactions in a more realistic environment. Source: Sigma-Aldrich:
D-glucuronic acid sodium salt hydrate can act as a carbohydrate source for certain cell cultures or biological processes. However, more common carbohydrate sources are typically used in research settings.
D-glucuronic acid sodium salt hydrate has been proposed as a potential substitute for sodium chloride in cell culture media. This could be beneficial for studies where the presence of chloride ions (Cl-) might interfere with the experiment. Source: Sigma-Aldrich:
D-Glucuronic acid sodium salt hydrate, also known as sodium D-glucuronate, is a salt form of D-glucuronic acid. Its chemical formula is C6H9NaO7·H2O, with a molecular weight of 234.14 g/mol . The compound exists as a monohydrate, meaning it contains one water molecule per molecule of the salt.
The structure of D-glucuronic acid sodium salt hydrate consists of a glucuronic acid molecule with its carboxylic acid group deprotonated and replaced by a sodium ion. The hydrate form includes a water molecule associated with the crystal structure.
D-Glucuronic acid and its salts play crucial roles in various biological processes:
The synthesis of D-glucuronic acid sodium salt hydrate can be achieved through several methods:
After obtaining glucuronic acid, it is neutralized with sodium hydroxide and crystallized to form the hydrate.
D-Glucuronic acid sodium salt hydrate has diverse applications across various fields:
D-Glucuronic acid sodium salt hydrate interacts with various biological molecules and systems:
Several compounds share structural or functional similarities with D-glucuronic acid sodium salt hydrate:
D-Glucuronic acid sodium salt hydrate is unique in its specific stereochemistry and the presence of both a carboxylate group and multiple hydroxyl groups. This combination gives it distinct chemical and biological properties, making it particularly useful in detoxification processes and as a building block for complex carbohydrates.
D-Glucuronic acid sodium salt hydrate is systematically named sodium;(2S,3S,4S,5R)-3,4,5,6-tetrahydroxyoxane-2-carboxylate;hydrate. Its CAS registry number is 207300-70-7, distinguishing it from the anhydrous form (CAS 14984-34-0). The compound crystallizes as a monohydrate, with a molecular formula C₆H₁₁NaO₈ and a molecular weight of 234.14 g/mol.
The sodium salt derivative is synthesized from D-glucuronic acid, a uronic acid formed by oxidation of the primary alcohol group of D-glucose. Its structure includes a carboxylate group at C6, four hydroxyl groups (C2–C5), and a sodium ion counterion.
Key structural features:
Isomeric variations include:
The compound exists in two primary crystalline states:
Property | Monohydrate (C₆H₁₁NaO₈) | Anhydrous (C₆H₉NaO₇) |
---|---|---|
Molecular Weight | 234.14 g/mol | 216.12 g/mol |
Melting Point | 134–140°C | N/A |
Water Content | 6.7–8.7% (K.F.) | 0% |
Solubility in Water | High (>10 g/100 mL) | Moderate |
Hydration influences physicochemical behavior, with the monohydrate preferred for biochemical applications due to enhanced stability.